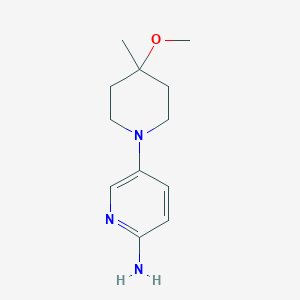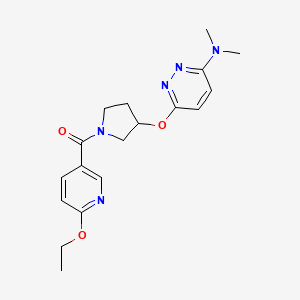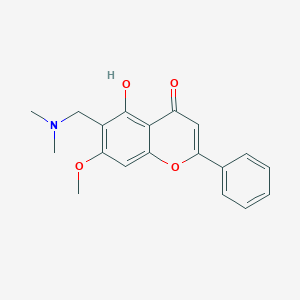![molecular formula C12H15N3O2S B2524016 2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid CAS No. 1008211-84-4](/img/structure/B2524016.png)
2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid” is a thienopyrimidine derivative . Thienopyrimidines are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of thiophene derivatives with isocyanates can also yield thienopyrimidines .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions. For example, they can react with benzoylisothiocyanate to give N-benzoylthiourea derivatives, which can then undergo cyclization to give tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry . The empirical formula can be determined based on the elemental composition of the compound .Scientific Research Applications
Antihyperlipaemic Activity
A series of 2-substituted thieno(2,3-d)pyrimidin-4-(3H) ones were synthesized and found to exhibit antihyperlipaemic activity in animal models. The most active compound demonstrated serum triglyceride lowering activity comparable to clofibrate and riboflavin tetrabutyrate, showing promise for managing hyperlipidemia (Shishoo et al., 1990). Similarly, another study synthesized a series of 2-aminomethyl-3-aryl-5,6,7,8-tetrahydrobenzo(b)/5,6-dimethylthieno(2,3-d)pyrimidin-4-ones and reported their antihyperlipaemic activity, comparable to gemfibrozil, in albino rats (Gadad et al., 1996).
Antidepressant-like Activity
Selective corticotropin-releasing factor type-1 (CRF1) receptor antagonists, including a thieno[2,3-d]pyrimidin derivative, were evaluated for antidepressant-like activity in mice. Subchronic dosing significantly decreased immobility time in the tail suspension test without impairing general locomotor activity, indicating potential antidepressant-like effects (Nielsen et al., 2004).
Serotonin Receptor Interaction
Thienopyrroles, potential bioisosteres of N,N-dimethyltryptamine, were synthesized and evaluated for hallucinogen-like activity and interaction with serotonin receptors. The study found that these compounds did not substitute for LSD or DOI but fully substituted for the 5-HT1A agonist LY293284. This suggests that the thienopyrrole serves as a potent bioisostere for the indole nucleus in compounds that bind to the serotonin 5-HT1A receptor (Blair et al., 1999).
Inhibition of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3)
Thieno[2,3-d]pyrimidine derivatives were identified and optimized as selective VEGFR3 inhibitors. These compounds, particularly 38k, showed significant inhibition of proliferation and migration of VEGF-C-induced human dermal lymphatic endothelial cells, MDA-MB-231, and MDA-MB-436 cells by inactivating the VEGFR3 signaling pathway, indicating potential as a therapeutic agent for metastatic breast cancer (Li et al., 2021).
Cardiotonic Activity
Novel pyrimidine derivatives, including thieno[2,3-d]pyrimidines, were synthesized and evaluated for their cardiotonic activity. The most effective positive inotropic agent identified was 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid. The study provided insights into the relationship between structure and inotropic activity for this series of compounds (Dorigo et al., 1996).
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been associated with diverse biological activities . They are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .
Mode of Action
Thienopyrimidine derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thienopyrimidine derivatives have been associated with a wide variety of interesting biological activities .
Future Directions
Thienopyrimidines have attracted great interest due to their valuable pharmacological properties . Future research could focus on further exploring the biological activities of these compounds and developing more selective and active agents . Additionally, new synthetic approaches could be explored to improve the efficiency of thienopyrimidine synthesis .
Properties
IUPAC Name |
2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-5-7(3)18-11-9(5)10(14-8(4)15-11)13-6(2)12(16)17/h6H,1-4H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXJXKFUFXNTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NC(C)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-[(3-butoxyphenyl)methyl]-2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2523937.png)
![7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2523939.png)


![N-(3-ethynylphenyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2523945.png)
![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B2523947.png)
![7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523950.png)
![2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2523951.png)

![4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523953.png)
